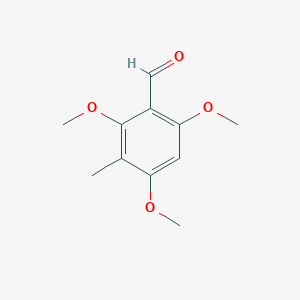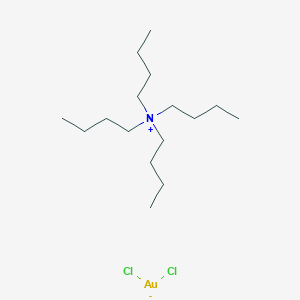
Tetrabutylammonium Dichloroaurate
Übersicht
Beschreibung
Tetrabutylammonium Dichloroaurate is a quaternary ammonium cation with the formula [N(C4H9)4]+ . It is used in the research laboratory to prepare lipophilic salts of inorganic anions . It is a white to light yellow to light orange powder to crystal .
Synthesis Analysis
Tetrabutylammonium-based ionic liquids have been used in phase-transfer catalytic reactions . For instance, tetrabutylammonium hydroxide (TBAH) has been used as a catalyst and sodium hydroxide (NaOH) solution as the source of hydroxide ions for the synthesis of fullerenol .Molecular Structure Analysis
The molecular formula of Tetrabutylammonium Dichloroaurate is C16H36AuCl2N . The crystal structure of a similar compound, Tetrabutylammonium Chloride, suggests that the crystal structure of Tetrabutylammonium Dichloroaurate might be isomorphous with it .Chemical Reactions Analysis
Tetrabutylammonium-based ionic liquids have been used in phase-transfer catalytic reactions . For example, tetrabutylammonium hydroxide (TBAH) has been used as a catalyst in the synthesis of fullerenol .Physical And Chemical Properties Analysis
Tetrabutylammonium Dichloroaurate has a molecular weight of 510.34 . It is a white to light yellow to light orange powder to crystal . Its physical state at 20 degrees Celsius is to be stored under inert gas . The ignition residue (as Au) is between 37.0 to 39.5% .Wissenschaftliche Forschungsanwendungen
Tetrabutylammonium Dichloroaurate: A Comprehensive Analysis of Scientific Research Applications
Thin Film Deposition: Tetrabutylammonium Dichloroaurate is utilized in the field of thin film deposition, particularly in the fabrication of solar cells through processes like metalorganic chemical vapor deposition (MOCVD). This compound serves as a precursor material that contributes to the growth of epitaxial films .
Pharmaceuticals: In pharmaceuticals, Tetrabutylammonium Dichloroaurate is employed as a reagent and catalyst. It facilitates various chemical reactions and processes that are crucial in the development and manufacturing of drugs. Its stability and reactivity make it a valuable asset in pharmaceutical research .
Industrial Chemistry: This compound finds its application in industrial chemistry where it is used as a catalyst for various chemical reactions. Its properties help in optimizing reaction conditions and improving yields, which is essential for large-scale production .
LED Manufacturing: The LED industry benefits from Tetrabutylammonium Dichloroaurate as it is involved in the production of light-emitting diodes. It plays a role in the synthesis of materials that are used in LED components, enhancing their performance and efficiency .
Material Science: Tetrabutylammonium Dichloroaurate is also significant in material science research, where it is used to study intermolecular interactions and the formation of complex structures at the molecular level .
Analytical Chemistry: In analytical chemistry, this compound is used for its properties as an ionic guest substance to form semi-clathrate hydrates, which are important for understanding molecular interactions and developing new analytical methods .
Wirkmechanismus
Target of Action
Tetrabutylammonium Dichloroaurate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . The primary targets of Tetrabutylammonium Ion, a component of Tetrabutylammonium Dichloroaurate, are the Ig kappa chain C region in humans and the pH-gated potassium channel KcsA in Streptomyces lividans .
Mode of Action
It is known that the tetrabutylammonium ion interacts with its targets, potentially causing changes in their function
Biochemical Pathways
Given its targets, it may influence pathways related to the function of the ig kappa chain c region and the ph-gated potassium channel kcsa . More research is needed to elucidate the exact biochemical pathways affected by this compound.
Result of Action
As a biochemical reagent, it is primarily used for research purposes
Action Environment
The action of Tetrabutylammonium Dichloroaurate can be influenced by various environmental factors. For instance, radiation can induce the oxidation of [AuCl2] ions, which are a component of Tetrabutylammonium Dichloroaurate . Additionally, the compound is stored under inert atmosphere at room temperature, indicating that exposure to air and temperature can affect its stability .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dichlorogold(1-);tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.Au.2ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZONJCOZEGOEDY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.Cl[Au-]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36AuCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454100 | |
| Record name | Tetrabutylammonium Dichloroaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium Dichloroaurate | |
CAS RN |
50480-99-4 | |
| Record name | Tetrabutylammonium Dichloroaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium Dichloroaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




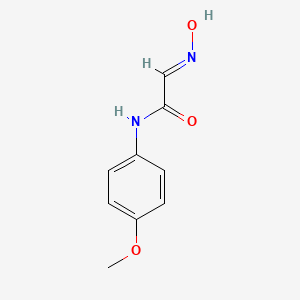
![Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1353566.png)
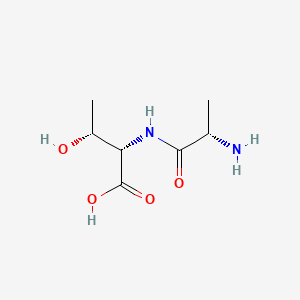
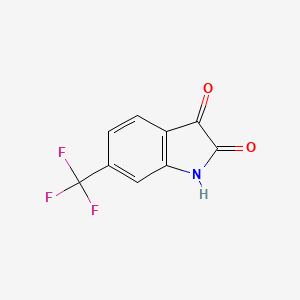
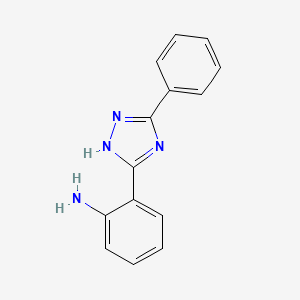

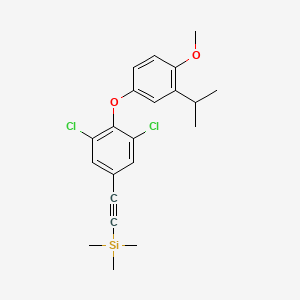
![[(2R)-2-Methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R)-2,3,4-trihydroxycyclohexyl] hydrogen phosphate](/img/structure/B1353577.png)
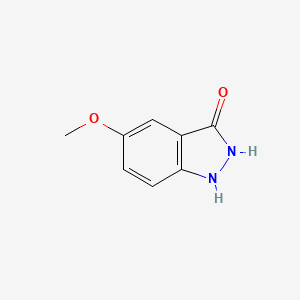
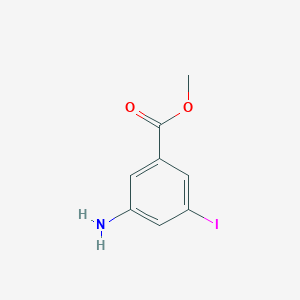
![1-Methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B1353588.png)

